N,N-Dimethyl-1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18(2)11-5-7-19(8-6-11)12-4-3-10(9-17-12)13(14,15)16/h3-4,9,11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUUMAOEIXLASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then constructed, and the final step involves the dimethylation of the amine group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high throughput and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
N,N-Dimethyl-1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine is characterized by the following chemical properties:
- Molecular Formula : CHFN
- Molecular Weight : 273.30 g/mol
- CAS Number : 1774898-15-5
The structure features a piperidine ring substituted with a trifluoromethyl-pyridine moiety, which is known to enhance biological activity and solubility profiles.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural characteristics. The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, improving their efficacy and metabolic stability.
Case Studies :
- A study published in MDPI highlights the role of trifluoromethyl-containing compounds in drug development, indicating that such groups can significantly enhance the potency of pharmacological agents .
Neuroscience
Research indicates that this compound may interact with neurotransmitter systems, making it a candidate for investigating neurological disorders. Its piperidine structure is often associated with compounds that exhibit cholinergic activity.
Relevant Findings :
- Investigations into piperidine derivatives have shown promise in treating Alzheimer's disease by inhibiting cholinesterase enzymes, suggesting similar potential for this compound .
Anticancer Research
Recent studies have explored the use of piperidine derivatives in cancer therapy. The structural features of this compound may provide pathways for developing novel anticancer agents.
Research Insights :
- A review on piperidine derivatives discusses their multi-targeted approach in cancer treatment, emphasizing the importance of structural modifications to enhance therapeutic effects .
Mechanism of Action
The mechanism by which N,N-Dimethyl-1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Isomers and Substituent Positioning
- N,N-Dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine (C₁₃H₁₈F₃N₃, MW 273.30): This isomer () places the -CF₃ group at the pyridine’s 3-position. For example, in kinase inhibitors, such positional changes can significantly impact ATP-binding pocket interactions .
Heterocyclic Variations
N-(5-Piperidin-4-yl-1-propan-2-yl-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine (C₁₇H₂₂F₃N₅):
This compound () replaces the piperidine-pyridine linkage with a pyrazole-pyridine scaffold. The pyrazole’s aromaticity and hydrogen-bonding capacity may enhance solubility but reduce membrane permeability compared to the target compound’s piperidine system. Such derivatives are often explored for antiviral or anticancer activity .- {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (EP 1926722 B1): This complex analog () incorporates imidazole and benzimidazole rings.
Substituent Effects on Pharmacokinetics
- N,N-Dimethyl-5-[(3S)-3-[(2-methyl-4-pyridyl)methylamino]-1-piperidyl]pyridin-2-amine (CAS 2649448-80-4): The stereospecific methyl group on the piperidine (3S configuration) and additional pyridylmethylamino substituent () introduce steric hindrance, likely improving selectivity for receptors like serotonin or dopamine transporters. However, the added complexity may reduce metabolic stability .
N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine :
Used in synthesizing tofacitinib precursors (), this compound’s benzyl and chloro groups enhance hydrophobic interactions in kinase binding pockets. The pyrrolopyrimidine core offers a distinct electronic profile compared to the target’s pyridine-piperidine system .
Electronic and Polarity Modifications
- 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine ():
The sulfonyl group (-SO₂CF₃) increases polarity and acidity (pKa ~3-4), contrasting with the dimethylamine’s basicity (pKa ~9-10). Such differences could redirect applications from CNS targets (requiring blood-brain barrier penetration) to peripheral enzymes .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
N,N-Dimethyl-1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFN, and it features a trifluoromethyl group attached to a pyridine ring, which is further linked to a piperidine structure. This unique configuration enhances its lipophilicity, facilitating its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. Studies suggest that it may modulate receptor activity, particularly in neurological contexts.
1. Neurological Implications
Research indicates that compounds similar to this compound can act as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in several central nervous system disorders. For instance, allosteric modulators of mGluR5 have shown promise in treating conditions like anxiety and schizophrenia by enhancing or inhibiting receptor signaling pathways .
2. Anticancer Activity
In vitro studies have demonstrated that piperidine derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound were tested against breast cancer cell lines (MDA-MB-231) and exhibited varying degrees of cytotoxicity . Specific assays revealed that these compounds could impair cell invasion and migration, suggesting potential as therapeutic agents in oncology.
3. Binding Affinity Studies
Binding studies using fluorescently labeled peptides have shown that related compounds can displace these markers from their target sites, indicating competitive inhibition with Ki values ranging from 6 to 63 μM . This competitive binding suggests a significant interaction with cellular targets, which could be further explored for therapeutic applications.
Case Studies
Several case studies have highlighted the biological effects of this compound and its analogs:
Q & A
Q. What synthetic methodologies are recommended for producing N,N-Dimethyl-1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine, and how do reaction parameters affect yield?
Methodological Answer:
- Nucleophilic Substitution : React 5-(trifluoromethyl)pyridin-2-amine with a piperidin-4-yl precursor (e.g., 4-bromo-piperidine derivative) under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents (DMF or acetonitrile) at 80–100°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, eluent: 5–10% MeOH in DCM) is recommended .
- Reductive Amination : For dimethylation, treat the intermediate (1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine) with formaldehyde and a reducing agent (e.g., NaBH₃CN) in methanol at room temperature. Yields typically range from 50–70%, with purity >90% achievable via recrystallization .
- Key Parameters : Elevated temperatures improve reaction rates but may degrade sensitive trifluoromethyl groups. Solvent choice impacts solubility of intermediates; DMF enhances reactivity but complicates purification.
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
Methodological Answer:
- 1H NMR : Expected signals include:
- Piperidine protons: δ 2.3–3.1 ppm (multiplet, axial/equatorial H)
- Trifluoromethyl pyridine protons: δ 7.8–8.5 ppm (doublet or triplet, J = 5–8 Hz).
- N,N-Dimethyl groups: δ 2.2–2.4 ppm (singlet) .
- LCMS (ESI+) : Molecular ion [M+H]+ expected at m/z 314.1. Fragmentation peaks at m/z 177 (loss of piperidine) and 130 (pyridine ring) confirm structural integrity .
- 13C NMR : The trifluoromethyl group (CF₃) appears as a quartet (δ 120–125 ppm, J = 270–280 Hz) due to coupling with fluorine .
Q. What protocols ensure stability during storage and handling of this compound?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to moisture to prevent hydrolysis of the trifluoromethyl group .
- Stability Testing : Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks). Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data on the compound’s reactivity?
Methodological Answer:
- Case Study : If DFT calculations predict nucleophilic attack at the pyridine ring but experimental data show piperidine degradation:
- Validate computational models by comparing with crystallographic data (e.g., bond lengths/angles from similar pyridine-piperidine systems) .
- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.
- Use in situ IR or NMR to track intermediates during reactions .
- Data Reconciliation : Cross-reference with structurally analogous compounds (e.g., ’s cholinesterase inhibitors) to identify steric/electronic factors overlooked in simulations .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?
Methodological Answer:
- Structural Modifications :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the piperidine ring to enhance solubility. ’s PDE4 inhibitor (EPPA-1) used oxadiazole groups to balance logP .
- Metabolic Stability : Replace labile methyl groups with deuterated analogs or cyclopropyl moieties to slow hepatic clearance .
- In Vivo Testing : Use rodent models to assess bioavailability and CNS penetration. Monitor plasma half-life via LC-MS/MS .
Q. How can inhibitory activity against cholinesterase or monoamine oxidase be systematically evaluated?
Methodological Answer:
- Enzymatic Assays :
- Cholinesterase Inhibition : Use Ellman’s method with acetylthiocholine as substrate. Measure IC₅₀ values via absorbance at 412 nm (λmax for 5-thio-2-nitrobenzoic acid) .
- MAO Inhibition : Radiolabeled substrate (e.g., ¹⁴C-tyramine) in human recombinant MAO-A/B. Quantify metabolites via scintillation counting .
- Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots. Compare with reference inhibitors (e.g., donepezil for cholinesterase) .
Q. What experimental designs address ambiguous mechanistic data in target engagement studies?
Methodological Answer:
- Proteomic Profiling : Use affinity chromatography with the compound immobilized on sepharose beads. Identify binding partners via mass spectrometry .
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat denature. Western blotting or ELISA quantifies target stabilization .
- Mutagenesis Studies : Engineer point mutations in predicted binding pockets (e.g., piperidine-interacting residues). Compare IC₅₀ shifts to validate binding sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
